Ripretinib

GIST Phase 3 Clinical Trial Progression-Free Survival

Ripretinib is the only switch-control inhibitor that potently overrides the full spectrum of secondary KIT/PDGFRA resistance mutants (including exon 17/18). With a 6.3-fold PFS improvement versus placebo in INVICTUS and a favorable safety profile from INTRIGUE, this molecule is the standard of care reference compound for fourth-line GIST models. Secure high-purity (>98%) material for in vitro/in vivo panels and combination resistance assays.

Molecular Formula C24H21BrFN5O2
Molecular Weight 510.4 g/mol
CAS No. 1442472-39-0
Cat. No. B610491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipretinib
CAS1442472-39-0
SynonymsDCC-2618;  DCC 2618;  DCC2618;  Ripretinib; 
Molecular FormulaC24H21BrFN5O2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
InChIInChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
InChIKeyCEFJVGZHQAGLHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ripretinib (CAS 1442472-39-0) for Research: A Kinase Inhibitor for Advanced GIST Studies


Ripretinib (CAS 1442472-39-0) is a small-molecule kinase inhibitor that functions as a 'switch-control' inhibitor, binding to and inactivating the switch pocket of KIT and PDGFRA kinases [1]. It is approved by the FDA for the treatment of adult patients with advanced gastrointestinal stromal tumor (GIST) who have received prior treatment with three or more kinase inhibitors, including imatinib [2]. In vitro, ripretinib potently inhibits wild-type KIT and PDGFRα with IC50 values of 3 nM and 3.6 nM, respectively [1]. Its unique mechanism of action allows it to target a broad spectrum of primary and secondary drug-resistant mutations in KIT and PDGFRA [3].

Why Ripretinib Cannot Be Substituted: Overcoming KIT and PDGFRA Resistance in GIST


Generic substitution of tyrosine kinase inhibitors (TKIs) in the treatment of advanced GIST is not clinically viable due to the emergence of heterogeneous, drug-resistant mutations. While first-line imatinib is effective against primary KIT exon 11 mutations, secondary resistance mutations in the ATP-binding pocket (exons 13, 14) or activation loop (exons 17, 18) frequently arise [1]. Sunitinib and regorafenib, approved as second- and third-line therapies respectively, have activity against some but not all of these secondary mutations [2]. Ripretinib is uniquely designed as a 'switch-control' inhibitor to potently inhibit the full spectrum of these resistant KIT and PDGFRA mutants, providing a critical therapeutic option for patients who have progressed on prior TKIs [3].

Quantitative Evidence for Ripretinib: Head-to-Head and Cross-Study Comparisons


INVICTUS Trial: Ripretinib vs. Placebo in ≥4th Line GIST Shows 6.3-Fold PFS Improvement

In the pivotal Phase 3 INVICTUS trial (NCT03353753), ripretinib demonstrated a significant improvement in median progression-free survival (mPFS) compared to placebo in patients with advanced GIST who had received at least three prior lines of therapy. Ripretinib achieved an mPFS of 6.3 months versus 1.0 month for placebo, with a hazard ratio (HR) of 0.15 (95% CI: 0.09–0.25) [1]. This trial established ripretinib as the standard of care in the fourth-line setting [1].

GIST Phase 3 Clinical Trial Progression-Free Survival

INTRIGUE Trial: Ripretinib vs. Sunitinib Shows Comparable PFS with Superior Safety in 2nd Line GIST

The Phase 3 INTRIGUE trial (NCT03673501) compared ripretinib to sunitinib in patients with advanced GIST who had progressed on imatinib. The trial demonstrated that ripretinib provided similar progression-free survival (PFS) to sunitinib, with a hazard ratio of 1.05 (95% CI, 0.82–1.33) [1]. Critically, ripretinib exhibited a superior safety profile, with significantly fewer Grade 3/4 treatment-emergent adverse events (TEAEs) and better patient-reported quality of life outcomes [1].

GIST Phase 3 Clinical Trial Safety Quality of Life

Broad-Spectrum Mutant Inhibition: Ripretinib vs. Other TKIs in GIST

Ripretinib is a 'switch-control' inhibitor that potently inhibits a broad range of KIT and PDGFRA mutants, including those resistant to imatinib, sunitinib, and regorafenib. In biochemical assays, ripretinib inhibited KIT exon 17/18 activation loop mutants (e.g., D816V, D816H) with IC50 values of 25 nM and 18 nM, respectively, which are not effectively inhibited by imatinib or sunitinib [1]. For PDGFRA, ripretinib inhibited the imatinib-resistant D842V mutant with an IC50 of 36 nM, whereas avapritinib is a more potent inhibitor of this specific mutant but has a narrower overall spectrum [1][2].

Kinase Inhibitor Drug Resistance KIT Mutation

Pharmacokinetic Profile: Hepatic Impairment and Drug-Drug Interaction Risk

Ripretinib and its active metabolite DP-5439 are primarily metabolized by CYP3A4 [1]. A Phase 1 study in participants with hepatic impairment showed that mild impairment did not affect exposure, but moderate and severe impairment increased ripretinib exposure (AUC) by 99% and 163%, respectively, compared to healthy participants [2]. Despite these increases, the changes were deemed not clinically relevant, and no dose adjustment is recommended [2]. However, co-administration with strong CYP3A4 inhibitors or inducers is expected to alter ripretinib exposure, requiring careful consideration of concomitant medications [1].

Pharmacokinetics Hepatic Impairment Drug-Drug Interactions

Key Application Scenarios for Ripretinib in Research and Clinical Practice


Fourth-Line Treatment of Advanced GIST: The Standard of Care

Based on the INVICTUS trial data [1], ripretinib is the standard of care for adult patients with advanced GIST who have progressed on imatinib, sunitinib, and regorafenib. Its use in this setting is supported by a 6.3-fold improvement in PFS compared to placebo [1].

Second-Line Therapy for GIST with a Focus on Tolerability

Following progression on imatinib, ripretinib may be preferred over sunitinib in patients where quality of life and avoidance of severe adverse events are a priority, as demonstrated in the INTRIGUE trial [1].

Treatment of GIST Harboring Resistant KIT Activation Loop Mutations

Ripretinib is a key research tool and clinical option for GIST driven by KIT exon 17/18 mutations (e.g., D816V) that confer resistance to imatinib and sunitinib [1].

Preclinical Studies of Drug-Resistant GIST

Ripretinib is a valuable tool for in vitro and in vivo (xenograft) studies investigating mechanisms of TKI resistance, and for testing novel combination therapies aimed at overcoming or preventing resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripretinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.